Phenylhydrazine hydrochloride

Description

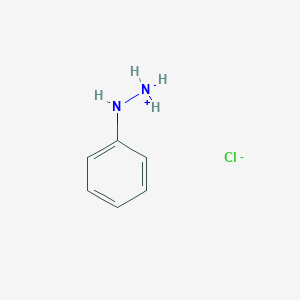

This compound is a hydrochloride resulting from the reaction of equimolar amounts of phenylhydrazine and hydrogen chloride. It contains a phenylhydrazine.

Structure

3D Structure of Parent

Properties

IUPAC Name |

phenylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVOSQBPPZZESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2.ClH, C6H9ClN2 | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-63-0 (Parent) | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027140085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021148 | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylhydrazine hydrochloride is a white to tan solid with a weak aromatic odor. (EPA, 1998), White to tan solid with a mild aromatic odor; [CAMEO] White powder; [Alfa Aesar MSDS] | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Not pertinent; it decomposes (EPA, 1998) | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

Greater than 1 at 68 °F (EPA, 1998) | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

59-88-1, 27140-08-5 | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine, phenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27140-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027140085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylhydrazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7QFK49SVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

469 to 475 °F (EPA, 1998) | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Phenylhydrazine Hydrochloride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the core properties and applications of phenylhydrazine (B124118) hydrochloride, tailored for researchers, scientists, and drug development professionals. The document summarizes key chemical and physical data, safety information, and detailed experimental protocols for its principal applications.

Fundamental Properties

Phenylhydrazine hydrochloride (C₆H₈N₂·HCl) is the hydrochloride salt of phenylhydrazine, a compound first characterized by Hermann Emil Fischer in 1875.[1] It presents as a white to pale yellow crystalline powder.[2] This salt is valued in research and industrial settings for its relative stability compared to its free base form.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₆H₉ClN₂ | [3] |

| Molecular Weight | 144.60 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [2][4] |

| Melting Point | 250-254 °C (decomposes) | [3][5] |

| Solubility | Soluble in water and alcohol. Slightly soluble in water. Miscible with ethanol, diethyl ether, chloroform, and benzene. | [1][6][7] |

| Stability | Stable under recommended storage conditions, but is light and air sensitive. May decompose at temperatures above 190°C. | [2][8][9] |

Solubility and Stability

This compound is freely soluble in water and ethanol.[7] Aqueous solutions should be freshly prepared and protected from light, as decomposition can occur upon exposure to light and air.[10] It is stable under normal temperatures and pressures but may decompose violently at temperatures exceeding 190°C. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere and protected from light.[9][11]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a chemical fume hood.[8][9] It is toxic if swallowed, inhaled, or absorbed through the skin.[8][12] It is a skin and eye irritant and may cause an allergic skin reaction.[8][12] This compound is a suspected mutagen and carcinogen and can cause damage to organs, particularly the blood, liver, and kidneys, through prolonged or repeated exposure.[8][9][12]

In case of exposure:

-

Skin contact: Immediately wash with plenty of soap and water.[12]

-

Eye contact: Rinse cautiously with water for several minutes.[9]

-

Inhalation: Move the person to fresh air.[12]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when handling this chemical.[8]

Incompatible Materials

This compound is incompatible with strong oxidizing agents, bases, lead dioxide, and some metals.[8][13] It can react violently with these substances.

Key Research Applications and Experimental Protocols

This compound is a versatile reagent with significant applications in organic synthesis and in the study of hematological disorders.

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis, discovered by Emil Fischer, is a cornerstone reaction in organic chemistry for the synthesis of indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[14][15]

This protocol describes the synthesis of 1,2,3,4-tetrahydrocarbazole (B147488) from this compound and cyclohexanone (B45756).

Materials:

-

This compound

-

Cyclohexanone

-

Glacial acetic acid

-

Sodium hydroxide (B78521) (1 M solution)

-

Dichloromethane (B109758) (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware for extraction and purification

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equivalent) and cyclohexanone (1.0-1.2 equivalents).

-

Add glacial acetic acid to the mixture to serve as the solvent and acid catalyst.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Carefully neutralize the acetic acid by the slow addition of a 1 M sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1,2,3,4-tetrahydrocarbazole by recrystallization or column chromatography.

Induction of Hemolytic Anemia

This compound is widely used in animal models to induce hemolytic anemia for the study of hematopoiesis, erythropoiesis, and related pathologies.[6][16] It causes oxidative stress in red blood cells, leading to hemolysis.[6]

This protocol provides a general guideline for inducing hemolytic anemia in rats. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

-

This compound

-

Sterile saline or appropriate vehicle

-

Wistar rats (or other suitable strain)

-

Syringes and needles for injection

-

Equipment for blood collection (e.g., capillary tubes, EDTA tubes)

-

Hematology analyzer or hemocytometer

Procedure:

-

Animal Model: Use male Wistar rats (e.g., weighing 150-200 g). Acclimate the animals to the laboratory conditions for at least one week before the experiment.[13][17]

-

Preparation of this compound Solution: Prepare a sterile solution of this compound in saline at the desired concentration. The dosage and administration schedule can vary, but a common approach is intraperitoneal (IP) injection of 20-60 mg/kg body weight for two consecutive days.[2][17][18]

-

Induction of Anemia: Inject the rats with the this compound solution according to the chosen dosage and schedule. A control group should be injected with the vehicle (saline) only.

-

Monitoring: Collect blood samples at regular intervals (e.g., daily or every other day) via a suitable method like the tail vein or retro-orbital sinus.

-

Hematological Analysis: Analyze the blood samples for key hematological parameters, including red blood cell (RBC) count, hemoglobin (Hb) concentration, and hematocrit (Hct), to confirm the induction and progression of anemia.

-

Tissue Collection: At the end of the study period, animals can be euthanized for the collection of tissues such as the spleen and liver for further analysis (e.g., histopathology, gene expression studies).

Signaling Pathway Perturbations

This compound exerts its biological effects by perturbing several key signaling pathways, primarily through the induction of oxidative stress.

Oxidative Stress and the Nrf2 Pathway

Phenylhydrazine induces the production of reactive oxygen species (ROS) in erythrocytes, leading to oxidative damage.[18] This oxidative stress activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[19][20] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[21][22]

JAK/STAT Signaling Pathway

The JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway is crucial for hematopoiesis and is often dysregulated in phenylhydrazine-induced anemia.[5] Phenylhydrazine can interfere with the binding of erythropoietin (EPO) to its receptor (EPOR), leading to the deregulation of the JAK/STAT pathway and inhibiting erythrocyte production.[4][5]

NF-κB Signaling Pathway

Phenylhydrazine-induced hemolysis leads to the release of cell-free hemoglobin, which can activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This activation upregulates the expression of pro-inflammatory genes, contributing to the inflammatory response associated with hemolytic anemia.[3]

Conclusion

This compound remains a valuable tool for researchers in both synthetic chemistry and biomedical research. A thorough understanding of its fundamental properties, coupled with detailed and reliable experimental protocols, is essential for its safe and effective use. This guide provides a foundational resource to support researchers in leveraging the utility of this compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Hemoglobin induces inflammation through NF-kB signaling pathway and causes cell oxidative damage in grass carp (Ctenopharyngodon idella) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Flazin as a Promising Nrf2 Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative damage by phenylhydrazine diminishes erythrocyte anion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. testbook.com [testbook.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reaction of phenylhydrazine with erythrocytes. Cross-linking of spectrin by disulfide exchange with oxidized hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 14. mdpi.com [mdpi.com]

- 15. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hematopoietic effect of echinochrome on phenylhydrazine-induced hemolytic anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. Influence of phenylhydrazine on the antioxidant system of the erythrocytes and the liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. JAK STAT Pathway.pptx [slideshare.net]

- 22. mdpi.com [mdpi.com]

Phenylhydrazine Hydrochloride: A Comprehensive Technical Guide to its Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylhydrazine (B124118) hydrochloride stands as a cornerstone reagent in the edifice of organic synthesis, prized for its versatility and reactivity. This technical guide provides an in-depth exploration of its core applications, offering a valuable resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries. From the celebrated Fischer indole (B1671886) synthesis to the formation of vibrant phenylhydrazones and the construction of vital heterocyclic scaffolds like pyrazoles and pyrazolones, this document delves into the reaction mechanisms, detailed experimental protocols, and quantitative data that underpin the utility of this compound. Through clearly structured tables and illustrative diagrams, this guide aims to equip the reader with a thorough understanding of phenylhydrazine hydrochloride's role in advancing organic chemistry and enabling the development of novel molecules with significant therapeutic and industrial potential.

Introduction

This compound (C₆H₅NHNH₂·HCl) is the hydrochloride salt of phenylhydrazine, a compound first synthesized by Hermann Emil Fischer in 1875.[1] Its stability and ease of handling compared to the free base have made it a ubiquitous reagent in organic laboratories. The nucleophilic nature of the α-nitrogen atom and the ability of the phenylhydrazone derivatives to undergo further cyclization reactions are central to its wide-ranging applications. This guide will illuminate the most significant of these applications, providing both theoretical understanding and practical guidance.

Core Applications in Organic Synthesis

The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for the synthesis of indoles.[2][3] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, formed from the condensation of this compound and an aldehyde or ketone.[2] The indole scaffold is a privileged structure in medicinal chemistry, found in a vast array of pharmaceuticals, including the triptan class of anti-migraine drugs.[3][4]

Reaction Mechanism:

The generally accepted mechanism proceeds through several key steps:

-

Phenylhydrazone Formation: An acid-catalyzed condensation between phenylhydrazine and a carbonyl compound.[2]

-

Tautomerization: The phenylhydrazone tautomerizes to the more reactive ene-hydrazine form.[2]

-

[2][2]-Sigmatropic Rearrangement: A concerted pericyclic reaction to form a di-imine intermediate.[2]

-

Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination of Ammonia (B1221849): Loss of an ammonia molecule to yield the final indole product.[2]

References

The Linchpin of Heterocyclic Synthesis: A Technical Guide to Phenylhydrazine Hydrochloride in Pharmaceutical Intermediates

Introduction: Phenylhydrazine (B124118) hydrochloride (C₆H₈N₂·HCl) is a crystalline salt that serves as a cornerstone in the synthesis of a multitude of pharmaceutical intermediates.[1] Its stability and ease of handling compared to its free base form make it an invaluable reagent in both laboratory-scale research and industrial pharmaceutical manufacturing.[1] The primary utility of this compound lies in its role as a precursor for constructing nitrogen-containing heterocyclic scaffolds, which are prevalent in a vast array of bioactive molecules.[2][3] This guide provides an in-depth exploration of its applications, reaction mechanisms, and the experimental protocols central to its use in drug development.

The Fischer Indole (B1671886) Synthesis: A Gateway to a Class of Therapeutics

The most prominent application of phenylhydrazine hydrochloride in pharmaceutical synthesis is its role in the Fischer indole synthesis, a robust and versatile reaction discovered by Hermann Emil Fischer in 1883.[4][5] This acid-catalyzed reaction facilitates the creation of the indole ring system, a privileged structure in medicinal chemistry, from a phenylhydrazine and a suitable aldehyde or ketone.[4][6] Many antimigraine drugs belonging to the triptan class are synthesized using this method.[5][6]

Reaction Mechanism

The generally accepted mechanism for the Fischer indole synthesis involves several key steps:[4][6]

-

Phenylhydrazone Formation: The process begins with the acid-catalyzed condensation of phenylhydrazine with an aldehyde or ketone to yield a phenylhydrazone.[4]

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer, known as an ene-hydrazine.[4][6]

-

[7][7]-Sigmatropic Rearrangement: A critical, often rate-determining,[7][7]-sigmatropic rearrangement of the protonated ene-hydrazine occurs, leading to the formation of a di-imine intermediate.[4]

-

Rearomatization and Cyclization: The intermediate rearomatizes to a more stable amino-imine, which then undergoes intramolecular cyclization to form a five-membered aminal ring.[4]

-

Elimination: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia (B1221849) to form the energetically favorable aromatic indole product.[4][6]

Caption: Mechanism of the Fischer Indole Synthesis.

Key Pharmaceutical Applications

The versatility of the Fischer indole synthesis has been leveraged for the commercial production of several important drugs.

Indomethacin (B1671933)

Indomethacin is a potent nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain, swelling, and joint stiffness.[8] Its synthesis prominently features the Fischer indole reaction. The process typically starts with 4-methoxyphenylhydrazine and methyl levulinate, which undergo an acid-catalyzed reaction to form the core indole structure.[8][9] This intermediate is then further processed to yield the final drug molecule.[8]

Caption: Indomethacin Intermediate Synthesis via Fischer Indolization.

Triptans

Triptans are a class of drugs used to treat migraine and cluster headaches. Many triptans, such as Sumatriptan and Rizatriptan, are indole derivatives. The synthesis of their core indole structure frequently employs the Fischer indole synthesis, reacting a substituted this compound with a suitable aldehyde or ketone.[5] The choice of substituents on both reactants dictates the final triptan structure.

Quantitative Data on Synthesis

The efficiency of the Fischer indole synthesis can vary significantly based on the substrates, catalyst, and reaction conditions. The table below summarizes representative yields for the synthesis of various indole derivatives using this compound.

| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 30 | [5] |

| Phenylhydrazine HCl | 2-Bromoacetophenone | Acetic Acid | 80 | - | [10] |

| o-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Room Temp. | High | [11] |

| Phenylhydrazine HCl | 1,3-Cyclohexanedione | - | - | - | [12] |

| 4-Methoxyphenylhydrazine | Methyl levulinate | HCl/Ethanol | - | - | [9] |

Note: Specific yield percentages were not available for all cited reactions in the provided search results.

Experimental Protocols

Detailed and optimized protocols are critical for successful synthesis. Below are generalized procedures for the synthesis of this compound and its subsequent use in the Fischer indole reaction.

Synthesis of this compound

This compound is typically prepared by the diazotization of aniline, followed by reduction.[13][14]

Materials:

-

Aniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Stannous chloride (SnCl₂) or Sodium sulfite (B76179) (Na₂SO₃)

-

Water, Ice

Procedure:

-

Aniline is dissolved in dilute hydrochloric acid and cooled to 0°C in an ice bath.[15][16]

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature between 0 and 5°C to form the diazonium salt.[13][16]

-

A reducing agent, such as a solution of stannous chloride in concentrated HCl or sodium sulfite, is then added slowly to the diazonium salt solution, still at low temperature.[17]

-

The mixture is stirred for a period, allowing the this compound to precipitate.[17]

-

The resulting solid is collected by filtration, washed with a cold brine solution and diethyl ether, and then dried under a vacuum to yield this compound as a pale brown or yellowish solid.[15][17]

General Protocol for Fischer Indole Synthesis

Materials:

-

Substituted this compound (1.0 eq)

-

Aldehyde or Ketone (1.0-1.2 eq)

-

Acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, polyphosphoric acid)[4][18]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, the this compound, aldehyde or ketone, solvent, and acid catalyst are combined.[4]

-

Reaction: The mixture is heated, often to reflux, with constant stirring. The reaction progress is monitored using thin-layer chromatography (TLC).[4] Reaction times can range from minutes to several hours depending on the reactivity of the substrates.[4]

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature.[4]

-

Extraction: The mixture is typically neutralized with a base (e.g., NaOH solution) and diluted with water. The indole product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[4]

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final indole derivative.[4]

Caption: General Experimental Workflow for Fischer Indole Synthesis.

Other Pharmaceutical Roles and Safety Considerations

Beyond the Fischer indole synthesis, this compound is used to prepare other heterocyclic systems like pyrazoles, which form the core of drugs such as the analgesic antipyrine.[1][13] It also serves as a crucial reagent in analytical chemistry for the detection and quantification of carbonyl compounds (aldehydes and ketones) through the formation of phenylhydrazones, a technique valuable for quality control in the pharmaceutical industry.[19][20]

Safety and Handling

This compound is a toxic and hazardous material.[13][21] It is classified as a confirmed animal carcinogen and is readily absorbed through inhalation, skin contact, and ingestion.[21]

-

Handling: Always handle this compound in a properly functioning chemical fume hood.[22][23] Personal protective equipment (PPE), including impermeable gloves, a lab coat, and safety goggles, is mandatory.[21]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, protected from light, moisture, and air.[1][22] It should be kept away from incompatible substances like strong oxidizing agents and bases.[1][22]

-

Toxicity: Exposure can cause skin irritation, allergic reactions, and damage to the liver, kidneys, and blood.[22][23] It is suspected of causing genetic defects.[22] In case of exposure, immediate medical attention is required.[22]

References

- 1. chemiis.com [chemiis.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Phenylhydrazine HCl Manufacturer - CAS 59-88-1 [elampharma.com]

- 8. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 9. Indometacin synthesis - chemicalbook [chemicalbook.com]

- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [guidechem.com]

- 14. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. m.youtube.com [m.youtube.com]

- 17. prepchem.com [prepchem.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. chemimpex.com [chemimpex.com]

- 20. nbinno.com [nbinno.com]

- 21. ehs.utoronto.ca [ehs.utoronto.ca]

- 22. fishersci.com [fishersci.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Phenylhydrazine Hydrochloride: A Versatile Reagent in Analytical Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydrazine (B124118) hydrochloride (C₆H₉ClN₂) is a versatile and historically significant reagent in analytical chemistry. As a salt of phenylhydrazine, it offers improved stability and solubility in aqueous solutions, making it a valuable tool in both qualitative and quantitative analysis.[1] Its primary utility lies in its reaction with carbonyl compounds—aldehydes and ketones—to form characteristic crystalline derivatives known as phenylhydrazones. This reaction serves as a cornerstone for the detection, identification, and quantification of these important functional groups across various scientific disciplines, including pharmaceutical development, food science, and environmental analysis.[2][3]

This technical guide provides a comprehensive overview of the applications of phenylhydrazine hydrochloride in analytical chemistry, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

Core Applications in Analytical Chemistry

The analytical applications of this compound are centered around its reactivity with carbonyl groups and its role in specific chemical syntheses that have analytical implications.

Detection and Quantification of Carbonyl Compounds

The most prominent application of this compound is in the derivatization of aldehydes and ketones. The resulting phenylhydrazones are typically colored, crystalline solids with sharp melting points, which facilitates their identification.[2][3] This derivatization is crucial for enhancing the detectability of carbonyl compounds, especially in chromatographic and spectrophotometric methods, as many low-molecular-weight aldehydes and ketones lack a strong chromophore for sensitive UV detection.

Spectrophotometric Analysis: this compound reacts with various compounds to produce colored complexes that can be quantified using UV-Vis spectrophotometry. For instance, NIOSH Method 3518 utilizes the reaction of phenylhydrazine with phosphomolybdic acid to form a colored complex for the determination of phenylhydrazine in air samples.[2][4] This principle can be extended to the indirect analysis of carbonyls.

Chromatographic Analysis: In High-Performance Liquid Chromatography (HPLC), pre-column derivatization with this compound or similar hydrazine (B178648) reagents is a common strategy to enhance the UV absorbance of carbonyl compounds, allowing for their sensitive detection and quantification.[5][6]

Analysis of Sugars (Osazone Test)

Historically, this compound was instrumental in the characterization of carbohydrates. The osazone test, developed by Emil Fischer, involves the reaction of reducing sugars with an excess of this compound.[7] This reaction forms characteristic crystalline derivatives called osazones, which have distinct shapes and melting points for different sugars, aiding in their identification.[8][9][10]

Fischer Indole (B1671886) Synthesis

While primarily a synthetic method, the Fischer indole synthesis has significant analytical applications, particularly in the pharmaceutical industry for the synthesis and analysis of indole-containing drugs.[7][11] The reaction involves the cyclization of a phenylhydrazone of an aldehyde or ketone under acidic conditions.[11] Analytical monitoring of this reaction is crucial for process optimization and quality control.

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound in various analytical methods.

Table 1: Performance Characteristics of NIOSH Method 3518 for Phenylhydrazine

| Parameter | Value | Reference |

| Working Range | 1.1 to 11 ppm (5 to 45 mg/m³) for a 100-L air sample | [2][12] |

| Estimated Limit of Detection (LOD) | 0.2 mg per sample | [2][4] |

| Precision (Sr) | 0.023 | [2][4] |

| Overall Precision (S rT) | 0.060 | [2] |

| Accuracy | ± 16.6% | [2] |

| Bias | 4.8% | [2][4] |

Table 2: HPLC Determination of Phenylhydrazine and Related Compounds

| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |

| Phenylhydrazine | 0.020 - 0.50 | 0.008 | 0.02 | [13][14] |

| Hydrazine | 0.20 - 10.0 | - | - | [13] |

| Phenylhydrazine in industrial wastewater | 0.1 - 100 mg/L | - | - | [5] |

Table 3: Osazone Test for Various Sugars

| Sugar | Crystal Shape | Time for Crystal Formation (minutes) | Reference |

| Glucose | Needle-shaped | 4-5 | [4][12] |

| Fructose | Needle-shaped | 2 | [4][12] |

| Galactose | Balls with thorny edges | 15-19 | [4][12] |

| Maltose | Sunflower-shaped | 30 | [8] |

| Lactose | Cotton-ball shaped | 30 | [8] |

| Xylose | Fine, long needles | 7 | [12] |

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Phenylhydrazine (NIOSH Method 3518)

This method is for the determination of phenylhydrazine in air samples.

1. Reagents:

-

This compound

-

Concentrated Hydrochloric acid

-

Phosphomolybdic acid

-

Distilled water

-

Collection medium: 0.1 M HCl (8.6 mL concentrated HCl diluted to 1 L with distilled water)

-

Phosphomolybdic acid (PMA) solution: Dissolve 15 g of PMA in 500 mL of distilled water, let stand for one day, and filter.

-

This compound stock solution: Accurately weigh 0.1 g of this compound into a 100-mL volumetric flask and dilute to the mark with 0.1 M HCl.[2]

2. Sample Collection:

-

Calibrate a personal sampling pump with a midget bubbler containing 15 mL of 0.1 M HCl.

-

Sample air at a flow rate of 0.2 to 1 L/min for a total sample size of 25 to 120 L.[2][4]

3. Sample Preparation:

-

Transfer the contents of the bubbler to a 50-mL volumetric flask.

-

Rinse the bubbler twice with 5 mL of distilled water and add the rinses to the volumetric flask.

-

Add 10 mL of the PMA solution to the flask and dilute to the mark with distilled water.

-

Pipette a 3-mL aliquot into a 10-mL volumetric flask and dilute to the mark with distilled water.[2]

4. Measurement:

-

Set the spectrophotometer to a wavelength of 730 nm.

-

Read the absorbance of the prepared sample against a reagent blank.[2]

5. Calibration:

-

Prepare a series of working standards by pipetting 1 to 10 mL of the stock solution into 50-mL volumetric flasks containing 15 mL of 0.1 M HCl and follow the sample preparation steps.

-

Construct a calibration curve of absorbance versus mass of this compound.[2]

Protocol 2: HPLC Analysis of Carbonyl Compounds via Derivatization

This protocol is a general guideline for the derivatization of carbonyl compounds for HPLC analysis.

1. Reagents:

-

This compound (or a suitable derivative like 2,4-dinitrophenylhydrazine)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Acid catalyst (e.g., 0.1 M HCl in acetonitrile)

-

Carbonyl compound standards

2. Derivatization Procedure:

-

In an autosampler vial, combine 100 µL of the carbonyl standard or sample solution.

-

Add 200 µL of the derivatizing reagent solution (e.g., 1 mg/mL this compound in acetonitrile).

-

Add 50 µL of the acid catalyst.

-

Vortex the mixture for 30 seconds and incubate at 60°C for 60 minutes.

-

After cooling, dilute the mixture to 1 mL with a suitable solvent (e.g., 50:50 acetonitrile:water).[15]

3. HPLC Conditions (Typical):

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Gradient elution with a mixture of acetonitrile and water, often with a small amount of acid like formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength appropriate for the phenylhydrazone derivative (e.g., 360 nm for DNPH derivatives).[16]

Protocol 3: Osazone Test for Sugars

This is a qualitative test for the identification of reducing sugars.

1. Reagents:

-

This compound

-

Sodium acetate (B1210297)

-

Glacial acetic acid

-

Sugar solutions (1 g of sugar in 15 mL of water)

2. Procedure:

-

In a test tube, dissolve 2 g of this compound and 3 g of sodium acetate in 15 mL of the sugar solution.

-

Add a few drops of glacial acetic acid.

-

Heat the mixture in a boiling water bath.

-

Observe the formation of yellow crystalline precipitate (osazone). Note the time of formation.

-

Allow the solution to cool slowly and examine the crystals under a microscope.[9][10]

Protocol 4: Fischer Indole Synthesis

This is a general procedure for the synthesis of indoles.

1. Reagents:

-

Substituted this compound

-

Aldehyde or ketone

-

Acid catalyst (e.g., glacial acetic acid, zinc chloride, or polyphosphoric acid)[7]

-

Solvent (if necessary)

2. Procedure:

-

Combine the this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a round-bottom flask.

-

Add the acid catalyst.

-

Heat the mixture, often to reflux, with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and perform a suitable work-up, which may include neutralization, extraction with an organic solvent, and purification by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key processes involving this compound.

Conclusion

This compound remains a fundamental and highly effective reagent in the analytical chemist's toolkit. Its ability to specifically react with carbonyl compounds to form easily detectable derivatives underpins a variety of robust and reliable analytical methods. From classic qualitative tests like the osazone reaction to modern quantitative techniques such as HPLC, this compound continues to be indispensable for the analysis of a wide range of analytes in diverse matrices. The detailed protocols and data presented in this guide are intended to support researchers, scientists, and drug development professionals in the successful application of this versatile reagent in their analytical endeavors.

References

- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of this compound in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]

- 5. National Institute for Occupational Safety and Health | NIOSH | CDC [cdc.gov]

- 6. testbook.com [testbook.com]

- 7. scribd.com [scribd.com]

- 8. laboratoryinfo.com [laboratoryinfo.com]

- 9. apps.thermoscientific.com [apps.thermoscientific.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Osazone test | PPTX [slideshare.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. epa.gov [epa.gov]

- 14. ijcpa.in [ijcpa.in]

- 15. scienceinfo.com [scienceinfo.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

The Discovery and Enduring Legacy of Phenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydrazine (B124118) hydrochloride, a compound of significant historical and practical importance in organic chemistry and drug development, was first synthesized in 1875 by the eminent German chemist Emil Fischer.[1][2] This discovery marked the advent of hydrazine (B178648) derivatives and provided a crucial reagent that would unlock new frontiers in the study of carbohydrates and heterocycles. Initially investigated for its reducing properties, phenylhydrazine's utility rapidly expanded, most notably through its application in the Fischer indole (B1671886) synthesis, a cornerstone of modern medicinal chemistry.[3] This in-depth technical guide explores the discovery, history, and foundational experimental protocols associated with phenylhydrazine hydrochloride, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

The Pioneering Discovery by Emil Fischer

In 1875, while working at the University of Strasbourg, Emil Fischer reported the first synthesis of an aromatic hydrazine derivative, which he named phenylhydrazine.[1][2] His seminal paper, "Ueber aromatische Hydrazinverbindungen" (On Aromatic Hydrazine Compounds), published in the Berichte der deutschen chemischen Gesellschaft, detailed its preparation through the reduction of a phenyl diazonium salt with sulfite (B76179) salts.[1] This discovery was not a fleeting curiosity but a foundational moment that would profoundly influence Fischer's illustrious career and the broader field of organic chemistry. He astutely recognized the reactivity of the hydrazine moiety and its potential for derivatizing carbonyl compounds, a property he would later exploit in his groundbreaking work on the structure and synthesis of sugars.[1][2][4]

Historical and Modern Synthesis Protocols

The fundamental approach to synthesizing phenylhydrazine, as pioneered by Fischer, involves the diazotization of aniline (B41778) followed by a reduction step. Over the decades, this method has been refined for both laboratory and industrial-scale production.

Experimental Protocols

1. Fischer's Original Synthesis (1875) - General Method: Emil Fischer's initial synthesis involved the reaction of a diazonium salt of aniline with an excess of sulfurous acid (in the form of its salts, like sodium sulfite). The resulting phenylhydrazine sulfonic acid was then hydrolyzed with a strong acid (hydrochloric acid) to yield this compound. While the precise, step-by-step protocol from his 1875 paper is not readily available in translated form, the general chemical transformations are well-documented.[1][2]

2. Early 20th Century Laboratory Preparation: A common laboratory method developed in the early 20th century utilized tin(II) chloride as the reducing agent.

-

Step 1: Diazotization of Aniline. Aniline is dissolved in a mixture of water and concentrated hydrochloric acid. The solution is cooled to 0°C in an ice bath. A solution of sodium nitrite (B80452) in water is then added dropwise, maintaining the temperature at 0°C, to form the benzenediazonium (B1195382) chloride solution.

-

Step 2: Reduction. A solution of tin(II) chloride in concentrated hydrochloric acid is added dropwise to the diazonium salt solution. The mixture is stirred at room temperature for several hours.

-

Step 3: Isolation. The precipitated this compound is collected by filtration, washed with brine and diethyl ether, and then dried.

3. Modern Industrial Production: Modern industrial processes are optimized for yield, purity, and cost-effectiveness. They generally follow the principles of Fischer's original method but with significant refinements.

-

Step 1: Diazotization. Aniline is diazotized with sodium nitrite in the presence of hydrochloric acid at a low temperature (0-5°C).

-

Step 2: Reduction. The diazonium salt solution is then added to a solution of sodium bisulfite and sodium sulfite. The pH and temperature are carefully controlled.

-

Step 3: Hydrolysis and Precipitation. The resulting solution is heated with hydrochloric acid to hydrolyze the intermediate and precipitate this compound.

-

Step 4: Purification. The crude this compound is purified by recrystallization.

Quantitative Data on this compound Synthesis

The following table summarizes typical yields and key physical properties of phenylhydrazine and its hydrochloride salt from various synthetic eras.

| Method/Era | Starting Material | Reducing Agent | Typical Yield (%) | Melting Point (°C) of Phenylhydrazine HCl | Key Reference(s) |

| Fischer's Era (Late 19th Century) | Aniline | Sulfite Salts | Not explicitly quantified in initial reports | ~243 (decomposes) | [1][2] |

| Early 20th Century Laboratory | Aniline | Tin(II) Chloride | ~85-90 | 196-198 | [5] |

| Modern Laboratory Synthesis | Aniline | Sodium Nitrite/Sodium Sulfite | 89.3 | 196-198 | [5] |

| Industrial Production (Patented) | Aniline | Sodium Bisulfite/Sulfite | >90 | Not specified | [6] |

Visualizing Key Processes

To better understand the synthesis and a key biological application of phenylhydrazine, the following diagrams are provided in the DOT language for Graphviz.

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Mechanism of Phenylhydrazine-Induced Hemolytic Anemia

Phenylhydrazine is known to induce hemolytic anemia, a process involving oxidative stress on red blood cells.

References

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Phenylhydrazine [chemeurope.com]

- 5. CN103553963B - Synthetic method of this compound - Google Patents [patents.google.com]

- 6. US3410900A - Production of phenylhydrazine - Google Patents [patents.google.com]

Phenylhydrazine Hydrochloride: A Technical Guide to its Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of phenylhydrazine (B124118) hydrochloride in a range of common laboratory solvents. This information is critical for its application in research, chemical synthesis, and pharmaceutical development, where it serves as a key reagent and building block.

Core Data Presentation: Solubility Profile

The solubility of phenylhydrazine hydrochloride is a crucial parameter for its effective use in various experimental and manufacturing processes. Below is a summary of its solubility in key laboratory solvents.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 50 g/L[1][2][3] | 20 |

| Ethanol | C₂H₅OH | Soluble[4] | Not Specified |

| Methanol | CH₃OH | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Not Specified |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | Not Specified |

| Acetone | (CH₃)₂CO | Soluble | Not Specified |

Experimental Protocols: Determining Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol is a standard procedure that can be adapted for determining the solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method for quantification)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Place the sealed container in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's properties. It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle for a period (e.g., 2 hours) at the controlled temperature to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is recommended to take the sample from the upper portion of the solution.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Mandatory Visualization: Fischer Indole (B1671886) Synthesis Workflow

This compound is a key starting material in the Fischer indole synthesis, a widely used method for synthesizing indoles. The following diagram illustrates the typical workflow for this reaction.

Caption: Workflow of the Fischer Indole Synthesis.

References

- 1. This compound | 59-88-1 [chemicalbook.com]

- 2. 59-88-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound(59-88-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Phenylhydrazine hydrochloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydrazine (B124118) hydrochloride (CAS No. 59-88-1) is a versatile organic compound with significant applications in pharmaceutical synthesis, analytical chemistry, and biomedical research.[1][2] As the hydrochloride salt of phenylhydrazine, it offers enhanced stability and ease of handling compared to its free base form.[1] This guide provides an in-depth overview of its chemical and physical properties, key experimental protocols, and relevant biological pathways for professionals in drug development and scientific research.

Core Data Summary

A comprehensive summary of the key quantitative data for phenylhydrazine hydrochloride is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 59-88-1 | [1][3][4] |

| Molecular Formula | C₆H₈N₂·HCl | [1][3][5] |

| Molecular Weight | 144.60 g/mol | [1][3][5] |

| Appearance | White to off-white or tan crystalline powder | [4][6] |

| Melting Point | 250-254 °C (decomposes) | [3][5] |

| Boiling Point | Decomposes | [4] |

| Solubility | Soluble in water | [7] |

| pH | 2.6-2.9 (50 g/L in H₂O) | [5] |

| Density | ~1.2 g/cm³ | [7] |

Molecular Structure

This compound consists of a phenyl group attached to a hydrazine (B178648) moiety, which is protonated to form the hydrochloride salt.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should always be followed.[3][8][9]

Synthesis of this compound

This protocol describes a common method for the laboratory synthesis of this compound from aniline (B41778).

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452) (NaNO₂)

-

Stannous Chloride (SnCl₂)

-

Sodium Chloride (NaCl)

-

Ice

Procedure:

-

Dissolve 10 g of freshly distilled aniline in a solution of 30 g of concentrated hydrochloric acid in 75 ml of water.[10]

-

Cool the solution to approximately 0 °C in an ice bath.[10]

-

Diazotize the aniline solution by the slow, dropwise addition of a solution of 8 g of sodium nitrite in 30 ml of water, maintaining the temperature at or below 0 °C.[10]

-

Once the diazotization is complete, add 30 g of sodium chloride to the solution with shaking and cool it in a freezing mixture.[10]

-

Slowly add a solution of 60 g of stannous chloride in 25 g of concentrated hydrochloric acid to the cold diazonium salt solution.[10]

-

Allow the mixture to stand for several hours, during which time this compound will precipitate.[10]

-

Collect the precipitated this compound by filtration and wash it with a small amount of a saturated sodium chloride solution.[10]

-

The product can be further purified by recrystallization from water.[11]

Fischer Indole (B1671886) Synthesis

This compound is a key reagent in the Fischer indole synthesis, a widely used method for preparing indoles.[6][12]

Materials:

-

This compound

-

An appropriate ketone or aldehyde (e.g., isopropyl methyl ketone)

-

Acid catalyst (e.g., glacial acetic acid, hydrochloric acid)

Procedure:

-

In a suitable reaction vessel, combine the substituted this compound with the chosen aldehyde or ketone.[13]

-

Add the acid catalyst to the mixture. The choice and concentration of the acid can significantly impact the reaction yield and rate.[13][14]

-

The reaction mixture is typically heated to facilitate the formation of the phenylhydrazone intermediate and subsequent cyclization.[13]

-

Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the indole product is isolated and purified using standard techniques like extraction and chromatography.

Induction of Hemolytic Anemia in a Mouse Model

This compound is frequently used to induce experimental hemolytic anemia in animal models to study erythropoiesis and related processes.[12][15][16]

Materials:

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

C57BL/6J mice (or other appropriate strain)

Procedure:

-

Prepare a fresh solution of this compound in sterile saline.

-

Administer the this compound solution to the mice via subcutaneous or intraperitoneal injection. A common dosage is 60 mg/kg.[17]

-

Injections are typically given on multiple days (e.g., days 0, 1, and 3) to induce a significant anemic state.[17]

-

Monitor the health of the animals closely throughout the experiment.

-

The degree of anemia can be assessed by measuring hematological parameters such as red blood cell count, hemoglobin levels, and hematocrit at various time points post-injection.[15][18]

Spectrophotometric Determination

This protocol outlines a method for the quantitative determination of this compound.

Materials:

-

This compound standard solutions

-

Phosphomolybdic acid solution

-

0.1 M Hydrochloric acid

-

Spectrophotometer

Procedure:

-

Prepare a series of standard solutions of this compound in 0.1 M HCl.[19]

-

For each standard and the unknown sample, transfer a known volume into a 50-mL volumetric flask.[19]

-

Add 10 mL of phosphomolybdic acid solution to each flask and dilute to the mark with distilled water.[19]

-

Allow the color to develop.

-

Measure the absorbance of each solution at 730 nm using a spectrophotometer, with a reagent blank as the reference.[19]

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of the unknown sample from the calibration curve.

Signaling Pathways and Experimental Workflows

Visual representations of key processes involving this compound are provided below using the DOT language for Graphviz.

Caption: The reaction mechanism of the Fischer Indole Synthesis.

Caption: Experimental workflow for inducing hemolytic anemia in mice.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[3][8] It is toxic if swallowed, in contact with skin, or if inhaled.[8][13] It may also cause an allergic skin reaction, is suspected of causing genetic defects, and may cause cancer.[8][13] When handling this compound, it is crucial to:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[3][9]

-

Avoid the formation of dust.[3]

-

Store in a cool, dry, well-ventilated place away from light and incompatible materials such as strong oxidizing agents.[3][5]

-

In case of exposure, seek immediate medical attention.[3]

Conclusion

This compound is a chemical of significant interest to researchers and professionals in drug development. Its utility in the synthesis of heterocyclic compounds like indoles, and its application in creating disease models for hematological research, underscore its importance. A thorough understanding of its properties, safe handling procedures, and experimental applications is essential for its effective and responsible use in a scientific setting.

References

- 1. chemiis.com [chemiis.com]

- 2. This compound Or Phenyl Hydrazine Hcl BP EP USP CAS 59-88-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. fishersci.com [fishersci.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. 59-88-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Phenylhydrazine HCl Manufacturer - CAS 59-88-1 [elampharma.com]

- 7. Chemical Products | Chemical Product Manufacturers [reachemchemicals.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. nj.gov [nj.gov]

- 10. prepchem.com [prepchem.com]

- 11. Syntheses of Phenylhydrazine [designer-drug.com]

- 12. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Fischer_indole_synthesis [chemeurope.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Erthropoietic precursors in mice with phenylhydrazine-induced anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cibtech.org [cibtech.org]

- 19. cdc.gov [cdc.gov]

An In-depth Technical Guide to the Safe Handling of Phenylhydrazine Hydrochloride in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylhydrazine (B124118) hydrochloride is a versatile chemical reagent widely used in pharmaceutical synthesis and various laboratory applications. However, its significant toxicological profile necessitates stringent safety protocols to mitigate risks of exposure. This guide provides a comprehensive overview of the hazards associated with phenylhydrazine hydrochloride, detailed procedures for its safe handling, storage, and disposal, and emergency response protocols. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Chemical and Physical Properties

This compound is a white to tan solid with a weak aromatic odor.[1] It is combustible and sensitive to air and light.[2][3] Key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 59-88-1[4] |

| Molecular Formula | C₆H₈N₂·HCl |

| Molecular Weight | 144.61 g/mol |

| Appearance | White to tan solid[1] |

| Melting Point | 243-246 °C[5] |

| Solubility | Soluble in common organic solvents and dilute acids; slightly soluble in water.[5] |

| Incompatibilities | Strong oxidizing agents, bases, lead dioxide, and some metals.[2][6] |

Hazard Identification and Toxicological Data

This compound is classified as a highly hazardous substance with acute and chronic health effects. It is toxic if swallowed, inhaled, or absorbed through the skin.[4][7] It is a suspected carcinogen and mutagen, and it can cause damage to organs through prolonged or repeated exposure.[3][8]

Acute and Chronic Health Effects

-

Acute Effects: Causes skin and serious eye irritation.[8] May cause an allergic skin reaction.[7] Inhalation can irritate the respiratory tract.[2] High-level exposure can lead to methemoglobinemia, characterized by a bluish discoloration of the skin and lips, headache, dizziness, and fatigue due to the blood's reduced oxygen-carrying capacity.[9]

-

Chronic Effects: Prolonged or repeated exposure can damage the blood, liver, and kidneys.[2][10] It is suspected of causing genetic defects and may cause cancer.[11]

Toxicological Data

| Toxicity Metric | Value | Species | Reference |

| Oral LD50 | 2100 mg/kg | Mouse | [11] |

| Oral LD50 | 25 - 2100 mg/Kg | Rabbit, Rat, Mouse | [12] |

| Dermal LDL0 | 500 mg/kg | Rabbit | [5] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls

All work with this compound powder should be conducted in a certified chemical fume hood.[10][12] Solutions should also be handled in a fume hood or a Class II, B2 biosafety cabinet, especially if aerosolization is possible.[10] Eyewash stations and safety showers must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

-

Gloves: Double gloving with impermeable gloves (e.g., nitrile or latex) is recommended.[10] Be aware that this compound in DMSO can rapidly penetrate nitrile gloves.[10]

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are required.[10]

-

Skin and Body Protection: A lab coat, scrubs, or a chemical-resistant suit should be worn.[10] Closed-toe shoes are mandatory.[10]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved N100 respirator should be used.[10]

Safe Handling and Storage Procedures

Handling

-

Obtain and read the Safety Data Sheet (SDS) before using the material.[4][8]

-

Avoid the formation of dust.[4]

-

Do not breathe dust, fumes, or vapors.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Wash hands thoroughly with soap and water after handling.[12]

-

Do not eat, drink, or smoke in the laboratory.[12]

Storage

-

Store in a cool, dry, and well-ventilated area.[8]

-

Keep containers tightly closed.[8]

-

Protect from direct sunlight and air.[8]

-

Store locked up.[7]

-

Store away from incompatible materials such as strong oxidizing agents and bases.[8]

Emergency Procedures

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate non-essential personnel from the area.[9]

-

Wear appropriate PPE, including respiratory protection.[9]

-

For small dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[1]

-